molecular formula C11H13NO B3075394 (1-ethyl-1H-indol-6-yl)methanol CAS No. 1030420-04-2

(1-ethyl-1H-indol-6-yl)methanol

Cat. No. B3075394
CAS RN: 1030420-04-2
M. Wt: 175.23 g/mol
InChI Key: DJKIKLARWURLJF-UHFFFAOYSA-N
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Description

“(1-ethyl-1H-indol-6-yl)methanol” is a biochemical used for proteomics research . It has a molecular formula of C11H13NO and a molecular weight of 175.23 .

Scientific Research Applications

Synthesis and Pharmacological Screening

(1-ethyl-1H-indol-6-yl)methanol serves as a key intermediate in synthesizing various pharmacologically active compounds. In one study, it was used to create derivatives showing significant antibacterial activities against Gram-positive and Gram-negative bacterial strains. Some derivatives also exhibited anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase, indicating their potential as therapeutic agents against inflammatory ailments (Rubab et al., 2017).

Antimicrobial Activity

A novel series of compounds synthesized from this compound demonstrated significant antimicrobial activity. These compounds, including derivatives of ethanone, were evaluated for their antibacterial and antifungal potentials, showing promising results (Nagarapu & Pingili, 2014).

Ring-Methylation Using Supercritical Methanol

Research into ring-methylation of indole using supercritical methanol revealed that this compound can be selectively methylated at specific positions. This process, which involves electrophilic aromatic substitution, is significant for creating methylated indole derivatives with potential applications in various fields (Kishida et al., 2010).

Novel Alkaloids Discovery

In another study, this compound was identified in the methanol extract from stems of a plant species, leading to the discovery of new alkaloids. These alkaloids have unique structures and potential applications in medicinal chemistry (Cortez et al., 2009).

Calorimetric and Computational Studies

Calorimetric and computational studies of this compound and related compounds have been conducted to understand their thermodynamic properties. These studies provide valuable insights into the enthalpic characteristics of these compounds, important for various applications in chemistry and materials science (Carvalho et al., 2019).

Synthesis of Cyclopenta[b]indole Alkaloids

The compound has been used in the synthesis of trifluoromethylated C3 1,3-dipoles, contributing to the construction of the five-membered carbocycle of cyclopenta[b]indole alkaloids. This demonstrates its role in creating complex organic structures with potential pharmacological applications (Dong et al., 2014).

Conversion to Hydrocarbons

Research involving the conversion of methanol and ethanol to hydrocarbons has implicated compounds like this compound in various synthetic processes. These studies are crucial for understanding the transformation of organic compounds into valuable industrial products (Derouane et al., 1978).

properties

IUPAC Name

(1-ethylindol-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-7,13H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKIKLARWURLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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